3-(2-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-Ethoxyphenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyridinyl group, and a pyrazole ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-acetylpyridine under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Ethoxyphenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyridinyl and pyrazole moieties are often crucial for this binding interaction, as they can form hydrogen bonds and other non-covalent interactions with the target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 3-(2-Chlorophenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 3-(2-Fluorophenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
What sets 3-(2-Ethoxyphenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide apart from similar compounds is the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its ability to interact with biological targets.
Properties
CAS No. |
303107-85-9 |
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Molecular Formula |
C19H19N5O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H19N5O2/c1-3-26-18-7-5-4-6-15(18)16-12-17(23-22-16)19(25)24-21-13(2)14-8-10-20-11-9-14/h4-12H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+ |
InChI Key |
LGRDDGUQLIWXON-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=NC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=NC=C3 |
Origin of Product |
United States |
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